molecular formula C30H44O4 B14727799 (+)-14balpha-3-Oxoglycyrrhetinic acid CAS No. 6184-16-3

(+)-14balpha-3-Oxoglycyrrhetinic acid

Cat. No.: B14727799
CAS No.: 6184-16-3
M. Wt: 468.7 g/mol
InChI Key: QGWDYPREORDRIT-DSIOGZMYSA-N
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Description

(+)-14balpha-3-Oxoglycyrrhetinic acid is a derivative of glycyrrhetinic acid, which is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, a major component of licorice root. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-14balpha-3-Oxoglycyrrhetinic acid typically involves the oxidation of glycyrrhetinic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out in a suitable solvent, often acetone or dichloromethane, at controlled temperatures to ensure the selective oxidation of the desired functional group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(+)-14balpha-3-Oxoglycyrrhetinic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: More oxidized triterpenoid derivatives.

    Reduction: Alcohol derivatives of glycyrrhetinic acid.

    Substitution: Various substituted glycyrrhetinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.

    Biology: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for conditions such as hepatitis, cancer, and inflammatory diseases.

    Industry: Utilized in the formulation of cosmetics and skincare products due to its anti-inflammatory and skin-soothing properties.

Mechanism of Action

The mechanism of action of (+)-14balpha-3-Oxoglycyrrhetinic acid involves multiple molecular targets and pathways:

    Anti-inflammatory: Inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

    Antiviral: Interferes with viral replication by inhibiting key viral enzymes.

    Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyrrhetinic acid: The parent compound from which (+)-14balpha-3-Oxoglycyrrhetinic acid is derived.

    18β-Glycyrrhetinic acid: Another derivative with similar biological activities.

    Glycyrrhizin: The glycoside form of glycyrrhetinic acid with distinct pharmacological properties.

Uniqueness

This compound is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. Its enhanced anti-inflammatory and anticancer properties make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

6184-16-3

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,23-,26-,27+,28+,29-,30-/m1/s1

InChI Key

QGWDYPREORDRIT-DSIOGZMYSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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